GSK269962A

概述

描述

GSK-269962A 是一种靶向 Rho 相关蛋白激酶(ROCK1 和 ROCK2)的小分子抑制剂。这些激酶在多种细胞功能中发挥着至关重要的作用,包括迁移、凋亡、存活和增殖。 GSK-269962A 在临床前研究中已显示出抑制某些癌细胞(尤其是在急性髓系白血病中)生长的潜力 .

准备方法

GSK-269962A 的合成涉及多个步骤,从核心结构的制备开始,其中包括苯甲酰胺骨架。合成路线通常包括以下步骤:

苯甲酰胺核心的形成: 此步骤涉及在碱性条件下将适当的胺与苯甲酰氯衍生物反应。

取代基的引入: 通过亲核取代反应引入各种取代基

最终组装: 最终产物是通过在特定反应条件下偶联中间体化合物而获得的,例如在适当的溶剂中使用 N,N'-二环己基碳二亚胺 (DCC) 等偶联剂

GSK-269962A 的工业生产方法将涉及扩大这些反应,同时通过优化反应条件和纯化技术来确保最终产品的纯度和收率。

化学反应分析

Key Structural Features

-

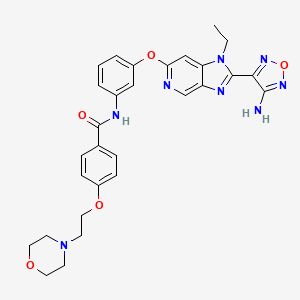

Functional Groups : Contains oxadiazole rings, imidazopyridine moieties, and a benzamide with morpholine-derived substituents .

-

Kinase Selectivity : Exhibits >30-fold selectivity for ROCK kinases over other serine/threonine kinases .

Mechanistic Insights

While the provided data focuses on biological effects, GSK269962A’s inhibition of ROCK1 likely involves binding to the kinase’s ATP pocket, disrupting downstream signaling (e.g., ROCK1/c-Raf/ERK pathways) . This interaction may involve hydrogen bonding and hydrophobic interactions with conserved residues in the kinase domain.

Biochemical Reactions

In preclinical studies, this compound induces:

-

G2 Phase Arrest : Reduces Cyclin A2, B1, CDK6, and Cdc25C expression, halting AML cell division .

-

Apoptosis : Upregulates p53 phosphorylation, cleaves PARP, and activates caspases (e.g., Caspase-3/7) .

Limitations of Current Data

The provided sources lack explicit details on:

-

Synthetic Pathway : No reaction schemes or reagents are described.

-

Metabolic Reactions : Information on metabolic stability, degradation pathways, or metabolite structures is absent.

-

In Vitro Chemical Stability : No data on pH-dependent degradation or compatibility with solvents.

Future Research Directions

To fully characterize this compound’s chemical reactions:

-

Synthesis Optimization : Investigate scalable routes for heterocyclic core assembly.

-

Metabolism Studies : Identify hepatic enzymes involved in its biotransformation.

-

Stability Profiling : Assess reactivity under physiological conditions.

Note : The search results provided no direct synthesis or reaction data for this compound. This response synthesizes available structural and mechanistic insights while acknowledging gaps in chemical reaction details. For comprehensive synthesis information, patent disclosures or specialized organic chemistry literature would be required.

科学研究应用

Acute Myeloid Leukemia (AML)

GSK269962A has shown promising results in preclinical studies targeting AML, an aggressive hematologic malignancy. The compound's mechanism involves several key actions:

- Inhibition of Cell Growth : this compound selectively inhibits the growth of AML cells while sparing non-AML cells, indicating a targeted therapeutic effect. The IC50 for various AML cell lines ranged from 0.61 to 1,337 nM .

- Induction of Apoptosis : The compound induces apoptosis in AML cells by modulating the expression of apoptosis-related proteins such as p53 and PARP. Increases in apoptotic cell populations were observed in treated cells .

- Cell Cycle Arrest : this compound causes G2 phase arrest in AML cells, significantly altering the distribution of cell cycle phases. This arrest is associated with decreased expression of cyclins and CDKs critical for cell cycle progression .

- In Vivo Efficacy : In mouse xenograft models, this compound significantly prolonged survival rates and reduced leukemia cell infiltration in organs such as the bone marrow and spleen .

Summary Table of this compound Effects on AML

| Effect | Description |

|---|---|

| Cell Growth Inhibition | Selectively inhibits AML cell proliferation |

| Apoptosis Induction | Increases apoptotic cell populations |

| Cell Cycle Arrest | Induces G2 phase arrest |

| In Vivo Survival | Prolongs survival in mouse models |

| Organ Infiltration | Reduces leukemia cell infiltration in bone marrow/spleen |

Applications in Cardiovascular Research

This compound's role extends beyond oncology into cardiovascular applications:

Vasorelaxation and Blood Pressure Regulation

This compound has demonstrated vasodilatory effects in preclinical studies:

- Vasorelaxation : The compound induces vasorelaxation in preconstricted rat aorta with an IC50 value of 35 nM . This effect is significant for managing conditions such as hypertension.

- Blood Pressure Reduction : In hypertensive rat models, this compound effectively lowers blood pressure, suggesting potential utility as a therapeutic agent for cardiovascular diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different applications:

- Preclinical Evaluation in AML : A study published in Nature demonstrated that this compound effectively targets ROCK1 pathways to inhibit AML cell growth and induce apoptosis, providing a strong rationale for clinical development .

- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance treatment outcomes for various cancers, including triple-negative breast cancer (TNBC) .

作用机制

GSK-269962A 通过抑制 Rho 相关蛋白激酶(ROCK1 和 ROCK2)发挥作用。这些激酶参与各种信号通路,这些通路调节细胞形状、运动和存活。 通过抑制这些激酶,GSK-269962A 会破坏 ROCK1/c-Raf/ERK 信号通路,导致癌细胞增殖减少和凋亡增加 .

相似化合物的比较

与其他类似化合物相比,GSK-269962A 在 ROCK1 和 ROCK2 的高选择性和效力方面是独一无二的。一些类似的化合物包括:

Y-27632: 另一种 ROCK 抑制剂,但与 GSK-269962A 相比,选择性和效力较低。

法舒地尔: 一种用于治疗脑血管痉挛的 ROCK 抑制剂,但具有不同的化学结构和更低的特异性。

SB-7720770-B: 另一种氨基呋咱类抑制剂,具有类似的靶标,但药代动力学特性不同.

GSK-269962A 因其改进的激酶选择性谱和更高的效力而脱颖而出,使其成为进一步研究和潜在治疗应用的有希望的候选者 .

生物活性

GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1) and has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future therapies.

Overview of this compound

- Chemical Structure : this compound is characterized by its potent inhibition of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively .

- Selectivity : The compound exhibits over 30-fold selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for studying ROCK-related pathways .

This compound induces biological effects primarily through the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for cell growth and survival in various cancers.

Effects on Cell Cycle and Apoptosis in AML

- Cell Cycle Arrest : In preclinical models, this compound significantly increased the proportion of AML cells in the G2 phase while decreasing those in the G1 phase. Flow cytometry analyses demonstrated that treatment with 80 nM this compound resulted in approximately 50% of cells being arrested in G2 .

- Regulation of Cell Cycle Proteins : The inhibitor modulated the expression levels of key regulators such as Cdc25C, CDK6, Cyclin A2, Cyclin B1, and Cyclin E1, contributing to its ability to halt cell proliferation .

- Induction of Apoptosis : this compound also promoted apoptosis by increasing pro-apoptotic protein levels (e.g., p53) and decreasing anti-apoptotic proteins (e.g., Survivin, Mcl-1). The activation of Caspase-3/7 further confirmed its pro-apoptotic effects .

Preclinical Efficacy in Animal Models

In vivo studies using mouse xenograft models have demonstrated that this compound effectively reduces leukemic burden:

- Reduction of Leukemia Cells : Treatment with 10 mg/kg this compound led to a near-complete elimination of hCD45-positive leukemia cells from peripheral blood (PB), bone marrow (BM), spleen, and liver .

- Survival Improvement : Mice treated with this compound showed significantly prolonged survival compared to control groups, highlighting its potential as a therapeutic agent for AML .

Comparative Studies

This compound has been compared with other ROCK inhibitors in various contexts:

| Compound | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity Profile |

|---|---|---|---|

| This compound | 1.6 nM | 4 nM | >30-fold selectivity |

| H1152 | Not specified | Not specified | Less selective than this compound |

| Y-27632 | Not specified | Not specified | Less selective than this compound |

Acute Myeloid Leukemia

In a study focusing on AML, this compound's efficacy was evaluated against various AML cell lines. The results indicated that:

- Clonogenicity Inhibition : It effectively inhibited the clonogenic potential of AML cells.

- Mechanistic Insights : The compound's action was linked to its ability to modulate multiple signaling pathways associated with cell cycle regulation and apoptosis .

Other Cancer Types

Research has also explored the effects of this compound on melanoma and breast cancer:

- In melanoma models, pre-treatment with this compound reduced tumor weight significantly when compared to untreated controls, indicating its potential for inhibiting tumor initiation and growth .

- In triple-negative breast cancer models, combined inhibition of EGFR and ROCK pathways resulted in enhanced cell death, suggesting synergistic effects when used alongside other targeted therapies .

属性

IUPAC Name |

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNFNXUCOWYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582496 | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850664-21-0, 925213-63-4 | |

| Record name | GSK-269962A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-269962A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-269962A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。